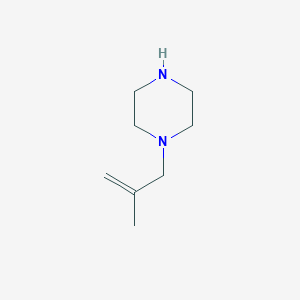

1-(2-Methylallyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2-Methylallyl)piperazine” is an organic compound with the molecular formula C8H16N2 . It has an average mass of 140.226 Da and a monoisotopic mass of 140.131348 Da .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered ring containing two opposing nitrogen atoms . The SMILES string for this compound is CC(=C)CN1CCNCC1 .

Chemical Reactions Analysis

Piperazine derivatives, including “this compound”, have been studied for their reactions with various compounds . Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 140.23 , and its molecular formula, which is C8H16N2 .

Scientific Research Applications

Therapeutic and Diagnostic Applications in Oncology

1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, a structurally related compound to 1-(2-Methylallyl)piperazine, has shown promise in therapeutic and diagnostic applications in oncology. Modifications to reduce its lipophilic character, thereby increasing its utility in medical applications, have been explored. Specifically, (-)-(S)-9, an analogue, demonstrated significant σ(2)-selectivity and minimal antiproliferative activity, making it a candidate for tumor cell targeting without substantial toxic effects (Abate et al., 2011).

Enhancement in Mass Spectrometry

Piperazine-based derivatives, such as 1-(2-pyridyl)piperazine and others, have been utilized to enhance the signal in mass spectrometry, specifically for peptide carboxyl group derivatization. These derivatives significantly improve ionization efficiency and aid in the detection of peptides with low molecular weight and high pI value, indicating their application in sensitive and comprehensive proteome analysis (Qiao et al., 2011).

Antidepressant and Antianxiety Activities

A series of novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have demonstrated antidepressant and antianxiety activities. These compounds have been shown to reduce the duration of immobility times in behavioral tests, indicating their potential in the treatment of depression and anxiety (Kumar et al., 2017).

Carbon Dioxide Capture

Piperazine derivatives are being studied for their role in post-combustion carbon dioxide capture. Specifically, the effects of substituting different groups on piperazine, such as -CH(3), -CH(2)NH(2), and -CH(2)OH, on the pKa and carbamate stability have been investigated. These studies aim to enhance the efficiency of CO(2) absorption processes (Gangarapu et al., 2014).

Antibacterial Activities

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial efficacies against various bacterial strains such as E. coli, S. aureus, and S. mutans. Compound 5e, in particular, exhibited excellent biofilm inhibition activities and MurB enzyme inhibitory activities, suggesting its potential as an antibacterial agent (Mekky & Sanad, 2020).

Mechanism of Action

Target of Action

1-(2-Methylallyl)piperazine is a derivative of piperazine . Piperazine compounds are known to target parasites, particularly roundworms and pinworms . They mediate their anthelmintic action by paralyzing these parasites, which allows the host body to easily remove or expel the invading organism .

Mode of Action

Piperazine, and by extension this compound, is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This paralysis facilitates the expulsion of the parasites from the host body .

Biochemical Pathways

Given its similarity to piperazine, it’s likely that it impacts the gabaergic system, which is involved in a wide range of physiological functions, including the regulation of muscle tone .

Pharmacokinetics

The presence of the piperazine moiety in a compound can improve its pharmacokinetic properties by increasing water solubility and bioavailability .

Result of Action

The primary result of the action of this compound, like other piperazine derivatives, is the paralysis and subsequent expulsion of parasites from the host body . This leads to the alleviation of symptoms associated with parasitic infections.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution. Additionally, factors such as temperature and the presence of other substances can influence the compound’s stability and reactivity .

Safety and Hazards

While specific safety and hazard information for “1-(2-Methylallyl)piperazine” was not found in the search results, it is generally recommended to wear personal protective equipment/face protection when handling similar compounds . Ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing. Avoid ingestion and inhalation .

Properties

IUPAC Name |

1-(2-methylprop-2-enyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-8(2)7-10-5-3-9-4-6-10/h9H,1,3-7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKOZGPFYSPNQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-oxo-5-phenyl-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2409619.png)

![(4-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2409620.png)

![N-cyclopentyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2409621.png)

![[(4-Tert-butylcyclohexylidene)amino] 4-chlorobenzoate](/img/structure/B2409625.png)

![5-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide](/img/structure/B2409627.png)

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate](/img/structure/B2409630.png)

![3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2409632.png)